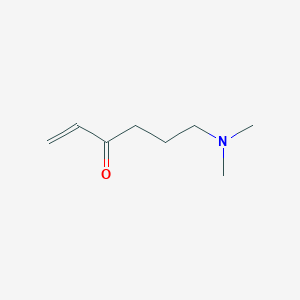![molecular formula C8H20N2S B14485651 N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine CAS No. 64594-36-1](/img/structure/B14485651.png)
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine is a tertiary amine with a complex structure that includes both ethyl and methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine can be achieved through several methods. One common approach involves the reductive amination of secondary amines. For instance, the reaction between N,N-diethylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride can yield the desired compound . Another method involves the catalytic reaction between ethylamine and methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethylmethylamine: A simpler tertiary amine with similar structural features.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Another tertiary amine with different functional groups.
N-Methyl-2-ethanolamine: A related compound with a hydroxyl group.
Uniqueness
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom, along with the sulfanyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Propiedades
Número CAS |
64594-36-1 |
|---|---|
Fórmula molecular |
C8H20N2S |
Peso molecular |
176.33 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(methylaminomethylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H20N2S/c1-4-10(5-2)6-7-11-8-9-3/h9H,4-8H2,1-3H3 |
Clave InChI |
IFXQTQUAOCAGDI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

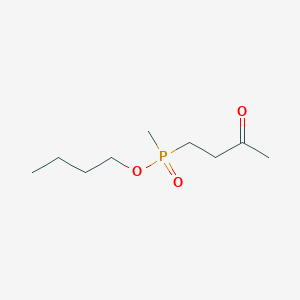


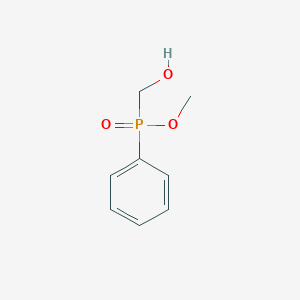
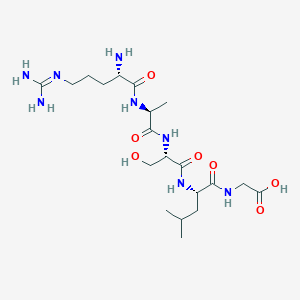
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
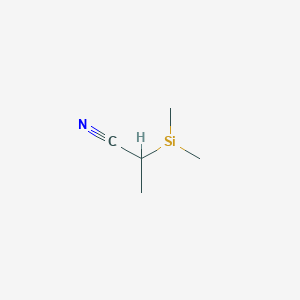
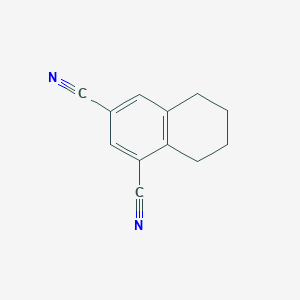
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
